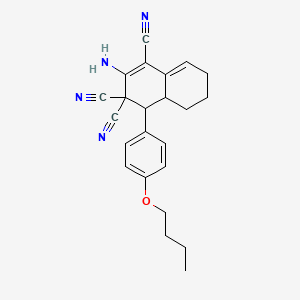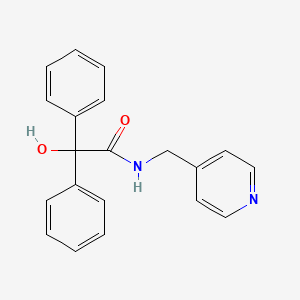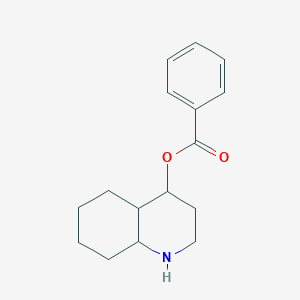![molecular formula C24H15N3O3 B11096859 2-(naphthalen-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11096859.png)
2-(naphthalen-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-2-yl)-N-[(E)-(4-Nitrophenyl)methyliden]-1,3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-naphthylamine with 2-hydroxybenzaldehyde to form the benzoxazole ring. This intermediate is then reacted with 4-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-NAPHTHYL)-1,3-BENZOXAZOL-5-AMINE
- N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide
Uniqueness
N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE is unique due to its combination of structural elements, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced fluorescence, greater stability, or more potent biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H15N3O3 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
N-(2-naphthalen-2-yl-1,3-benzoxazol-6-yl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C24H15N3O3/c28-27(29)21-10-5-16(6-11-21)15-25-20-9-12-22-23(14-20)30-24(26-22)19-8-7-17-3-1-2-4-18(17)13-19/h1-15H |
InChI-Schlüssel |
RWUNHRKLDRTVDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=C(C=C4)N=CC5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11096779.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide](/img/structure/B11096780.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11096787.png)

![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate](/img/structure/B11096795.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11096805.png)


![(4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11096824.png)
![6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11096838.png)


![5-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11096848.png)
![2-{[4-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}benzoic acid](/img/structure/B11096868.png)
